
10alpha-Hydroxy Oxymorphone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10alpha-Hydroxy Oxymorphone is a derivative of oxymorphone, a potent opioid analgesic. Oxymorphone itself is a semi-synthetic opioid derived from thebaine, an alkaloid found in the opium poppy. It is primarily used for the management of moderate to severe pain. The compound this compound is characterized by the presence of a hydroxyl group at the 10alpha position, which may influence its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10alpha-Hydroxy Oxymorphone typically involves the hydrogenation of 14-hydroxymorphinone in the presence of an acid and a hydrogenation catalyst. The reaction is carried out at temperatures greater than 40°C, using hydrogen gas . The pH of the reaction mixture is carefully controlled to ensure the desired impurity profile of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow electrochemistry to improve reaction throughput and increase the space-time yield . This method is more sustainable and efficient compared to traditional batch processes.
化学反応の分析
Types of Reactions: 10alpha-Hydroxy Oxymorphone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 10alpha position can be oxidized to form ketones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
10alpha-Hydroxy Oxymorphone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other opioid derivatives and analogs.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential as an analgesic and its pharmacokinetic properties.
Industry: It is used in the development of new pain management therapies and formulations
作用機序
10alpha-Hydroxy Oxymorphone exerts its effects primarily through interaction with the mu-opioid receptor. These receptors are distributed in various regions of the brain, including the amygdala, hypothalamus, and thalamus . Binding to these receptors inhibits the release of neurotransmitters, leading to analgesia and sedation. The compound’s unique structure allows it to cross the blood-brain barrier more efficiently than some other opioids, enhancing its potency .
類似化合物との比較
Oxymorphone: The parent compound, used for severe pain management.
Hydromorphone: Another potent opioid analgesic with similar uses.
Oxycodone: A semi-synthetic opioid with a different pharmacokinetic profile.
Uniqueness: 10alpha-Hydroxy Oxymorphone is unique due to the presence of the hydroxyl group at the 10alpha position, which may alter its binding affinity and pharmacological effects compared to other opioids .
特性
分子式 |
C17H19NO5 |
|---|---|
分子量 |
317.34 g/mol |
IUPAC名 |
(4R,4aS,7aR,12bS,13S)-4a,9,13-trihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C17H19NO5/c1-18-7-6-16-11-8-2-3-9(19)13(11)23-15(16)10(20)4-5-17(16,22)14(18)12(8)21/h2-3,12,14-15,19,21-22H,4-7H2,1H3/t12-,14+,15-,16-,17+/m0/s1 |
InChIキー |
PHAULTWBLLFYRX-PYIOCPRISA-N |
異性体SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1[C@H](C5=C3C(=C(C=C5)O)O4)O)O |
正規SMILES |
CN1CCC23C4C(=O)CCC2(C1C(C5=C3C(=C(C=C5)O)O4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


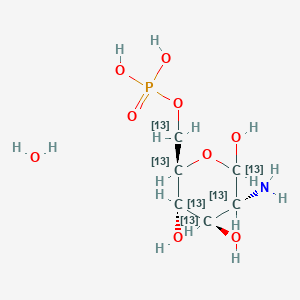
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)

![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
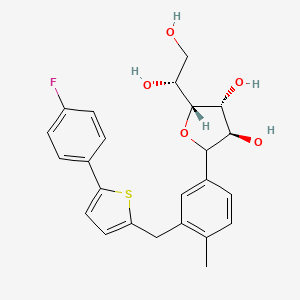
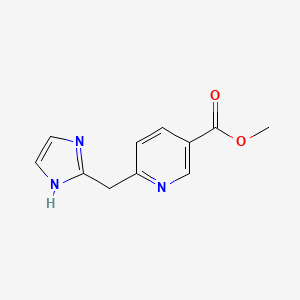

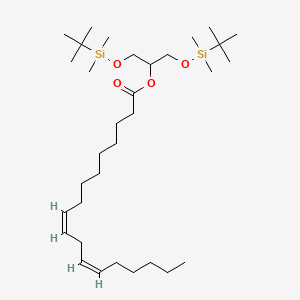
![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
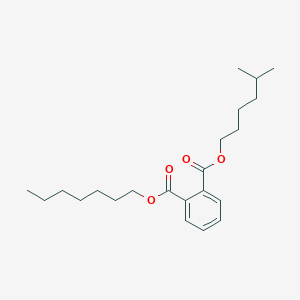
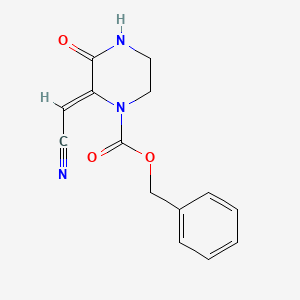
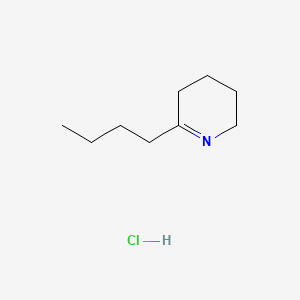

![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
